molecular formula C9H8N2O B1290474 2-Aminoquinolin-6-ol CAS No. 90417-15-5

2-Aminoquinolin-6-ol

Cat. No. B1290474
CAS RN: 90417-15-5
M. Wt: 160.17 g/mol
InChI Key: SJKBCVLWQMQCOZ-UHFFFAOYSA-N
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Description

2-Aminoquinolin-6-ol is a compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by the presence of an amino group at the second position of the quinoline ring and a hydroxyl group at the sixth position. This structure has been found to interact with biological targets such as the Src homology 3 (SH3) domains, which are involved in mediating protein-protein interactions and are considered valuable for the development of therapeutic agents .

Synthesis Analysis

The synthesis of 2-aminoquinolin-6-ol derivatives has been explored through various methods. One approach involves the Buchwald-Hartwig amination reactions, which allow for the controlled functionalization of 6-bromo-2-chloroquinoline, leading to ligands with increased binding affinity for SH3 domains . Another method reported is the palladium-catalyzed cyclization of N-acyl-o-alkynylanilines with isocyanides, which includes an unconventional 1,3-acyl migration . Additionally, a one-pot synthesis involving rhodium(III)-catalyzed double C-H activation and copper(II)-mediated denitrogenation has been developed for the efficient creation of multisubstituted 2-aminoquinolines . Microwave-assisted synthesis has also been employed to expedite the production of 2-aminoquinoline derivatives .

Molecular Structure Analysis

The molecular structure of 2-aminoquinolin-6-ol and its derivatives has been elucidated using various analytical techniques. For instance, the crystal structures of related compounds have been determined, revealing the presence of different types of hydrogen bonds and layer structures in the synthesized complexes . These structural analyses are crucial for understanding the interaction of 2-aminoquinolin-6-ol derivatives with biological targets and for the rational design of new compounds with desired properties.

Chemical Reactions Analysis

2-Aminoquinolin-6-ol derivatives participate in a variety of chemical reactions. The Povarov-reductive amination cascade has been utilized to access 6-aminoquinoline derivatives, which are precursors to tetraarylpyrido[2,3-g]quinolines, compounds of interest in organic electronics . Furthermore, palladium-catalyzed intermolecular aerobic oxidative cyclization has been used to synthesize 4-halo-2-aminoquinolines, demonstrating the versatility of 2-aminoquinolin-6-ol derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminoquinolin-6-ol derivatives are influenced by their molecular structure. The presence of amino and hydroxyl groups contributes to their solubility, reactivity, and potential for forming hydrogen bonds, which are essential for their biological activity. The optimization of reaction conditions, such as those described for selective Buchwald-Hartwig amination, is critical for achieving high yields and purity of the desired products . The use of environmentally friendly procedures, such as those involving amino glucose as a substrate, highlights the importance of green chemistry principles in the synthesis of these compounds .

Scientific Research Applications

1. Antimalarial Therapy

2-Aminoquinolin-6-ol derivatives, particularly those within the 8-aminoquinoline category, have been utilized in antimalarial therapy. These compounds, including primaquine and tafenoquine, are effective against the liver stages of Plasmodium infections, offering a radical cure and presumptive antirelapse therapy against relapsing malaria. However, their use can be complicated by toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency (Waters & Edstein, 2011).

2. Cancer Research

2-Aminoquinoline derivatives have shown promise in cancer research. For instance, hybrid purine-quinoline molecules have been explored for their cytotoxic effects against cancer cell lines. These compounds have demonstrated significant lethality over non-small cell lung cancer panels (Kapadiya & Khunt, 2018). Additionally, 2-aminoquinoline-3-carboxamides have been reported as novel anti-glioblastoma agents, inducing cell cycle arrest and apoptosis in glioblastoma cell lines (Yuan et al., 2021).

3. Fluorescence and Chemosensing

2-Aminoquinolines have been used in the development of fluorescent chemosensors. These chemosensors are capable of selective detection of metal ions like Zn2+ and Al3+, which is useful for biological applications including intracellular ion detection in cancer cell lines (Ghorai et al., 2020). Another study showcased the synthesis and fluorescence studies of N-aryl-2-aminoquinolines, highlighting the importance of hydrogen bonding and substituents on their fluorescence quantum yields (Hisham et al., 2019).

4. Synthesis and Chemical Analysis

2-Aminoquinolines have been synthesized for various applications, including drug design. Studies have focused on the synthesis of mono-substituted derivatives of 6-aminoquinoline, which could be utilized in drug development (Lan et al., 2011). Furthermore, methods like the Smiles rearrangement-based synthesis of N-alkyl/aryl-6-aminoquinolines from 6-Hydroxylquinoline have been developed for efficient and practical synthesis (Xie et al., 2013).

properties

IUPAC Name

2-aminoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1-5,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKBCVLWQMQCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631038
Record name 2-Aminoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-hydroxy-quinoline

CAS RN

90417-15-5
Record name 2-Aminoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Cheng, TC Judd, MD Bartberger… - Journal of medicinal …, 2011 - ACS Publications
… 6-Bromo-N-tert-butylquinolin-2-amine (1.21 g, 4.3 mmol, prepared as described in 28 but using 2-aminoquinolin-6-ol and tert-butylamine) and 1,1′-bis(diphenylphosphino)ferrocene-…
Number of citations: 157 pubs.acs.org
J Zang, F Peters, Y Cambet… - Journal of Medicinal …, 2023 - ACS Publications
Nicotinamide adenine dinucleotide phosphate oxidase isoform 2 (NOX2) is an enzymatic complex whose function is the regulated generation of reactive oxygen species (ROS). NOX2 …
Number of citations: 3 pubs.acs.org

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